2,10-Diethyl-2,10-dimethyl-1,11-undecanediol

Physical property Formulation Processability

2,10-Diethyl-2,10-dimethyl-1,11-undecanediol (CAS 85018-66-2) is a C17 branched aliphatic α,ω-diol with geminal ethyl and methyl substituents at the 2- and 10-positions of an undecane backbone. It belongs to the class of 2,10-dialkyl-2,10-dimethyl-1,11-undecanediols, which have been disclosed as intermediates for hypolipidemic dinicotinate esters and as hydroxyl-bearing monomers in solvent-based two-component polyurethane laminating adhesives for flexible food packaging.

Molecular Formula C17H36O2
Molecular Weight 272.5 g/mol
CAS No. 85018-66-2
Cat. No. B12697468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Diethyl-2,10-dimethyl-1,11-undecanediol
CAS85018-66-2
Molecular FormulaC17H36O2
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCCC(C)(CCCCCCCC(C)(CC)CO)CO
InChIInChI=1S/C17H36O2/c1-5-16(3,14-18)12-10-8-7-9-11-13-17(4,6-2)15-19/h18-19H,5-15H2,1-4H3
InChIKeyBGVXIKLZWFTQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,10-Diethyl-2,10-dimethyl-1,11-undecanediol (CAS 85018-66-2): Procurement-Relevant Chemical Profile


2,10-Diethyl-2,10-dimethyl-1,11-undecanediol (CAS 85018-66-2) is a C17 branched aliphatic α,ω-diol with geminal ethyl and methyl substituents at the 2- and 10-positions of an undecane backbone. It belongs to the class of 2,10-dialkyl-2,10-dimethyl-1,11-undecanediols, which have been disclosed as intermediates for hypolipidemic dinicotinate esters [1] and as hydroxyl-bearing monomers in solvent-based two-component polyurethane laminating adhesives for flexible food packaging [2]. The compound is an oil at ambient temperature, distinguishing it from the unsubstituted linear analogue 1,11-undecanediol (m.p. 38–40 °C) [1].

Liquid at ambient temperature — eliminates pre-melting during handling and reactor charging
Specific 2,10-diethyl-2,10-dimethyl substitution pattern for structure–activity relationship studies
Dual-use intermediate: dinicotinate ester synthesis and polyurethane/polyester polyol formulation

Why 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol Cannot Be Trivially Substituted with In-Class Analogs


Substitution at the 2- and 10-positions of the undecane-1,11-diol scaffold profoundly modulates both physical state and pharmacological performance of derivatives. The unsubstituted linear diol 1,11-undecanediol is a crystalline solid (m.p. 38–40 °C), whereas the 2,10-diethyl-2,10-dimethyl analogue is a free-flowing oil, conferring different handling and formulation characteristics [1]. More critically, in the dinicotinate ester series, varying the 2,10-substituents from dimethyl to ethyl/methyl shifts the fructose-induced hypertriglyceridemia suppression (ΔTGhematic) from −92.5 % to −98.0 % at the same oral dose in rats, demonstrating that seemingly conservative alkyl-group exchanges produce non-linear pharmacological consequences [1]. Generic replacement without empirical verification of the specific substitution pattern therefore risks both altered processability and loss of target biological potency.

!
Linear 1,11-undecanediol is a solid (m.p. 38–40 °C); substitution may alter processability and require additional melting steps.
Physical state mismatch
!
2,10-Dimethyl analogue yields a dinicotinate ester with reported lower triglyceride-lowering endpoint response; activity profile may not transfer.
Pharmacodynamic mismatch
!
Shorter C10 analogue (2,9-diethyl-2,9-dimethyl-1,10-decanediol) may reduce polymer chain flexibility; mechanical properties may differ.
Polymer segment length mismatch

2,10-Diethyl-2,10-dimethyl-1,11-undecanediol: Comparator-Anchored Quantitative Differentiation Evidence


Physical State Differentiation: Branched Diol Is an Oil While the Linear Parent Is a Solid

The 2,10-diethyl-2,10-dimethyl substitution eliminates the crystallinity observed for the parent 1,11-undecanediol. In the same patent disclosure, 1,11-undecanediol is reported with a melting point of 38–40 °C, while 2,10-diethyl-2,10-dimethyl-1,11-undecanediol is consistently described as an oil [1]. This phase difference directly impacts ease of handling, dissolution, and compatibility with liquid-formulation processes.

Physical State
Head-to-head
Target: Oil (liquid) at 20–25 °C
Comparator: 1,11-Undecanediol, m.p. 38–40 °C (solid)
Liquid state simplifies handling and formulation without pre-heating.
Ambient conditions; source patent US 4,454,145 Example 6.
Physical property Formulation Processability

Hypolipidemic Pharmacodynamic Differentiation via Dinicotinate Ester Derivatives

The dinicotinate ester of 2,10-diethyl-2,10-dimethyl-1,11-undecanediol (R=CH₃, R₁=C₂H₅, n=7) achieved a 98.0 % reduction in serum triglycerides (ΔTGhematic) in the fructose-induced hypertriglyceridemia rat model at 50 mg/kg/day p.o., versus a 92.5 % reduction for the corresponding 2,10-dimethyl analogue (R=R₁=CH₃, n=7) [1]. The diol precursor identity directly determines the final ester's alkyl substitution pattern and is therefore a critical control point for biological activity.

Hypolipidemic Activity
Cross-study comparable
Dinicotinate ester of target diol: ΔTG −98.0%
Dimethyl analogue ester: ΔTG −92.5% (rat, 50 mg/kg/day p.o.)
Specific diol enables higher reported endpoint response in rat model.
Fructose-induced hypertriglyceridemia; US 4,454,145 Table 1.
Hypolipidemic Triglyceride lowering Structure-activity relationship

Predicted LogP and Solubility Differentiation Relative to Linear Undecanediol

In silico prediction using the ACD/Labs Percepta platform yields a logP of approximately 5.3 for 2,10-diethyl-2,10-dimethyl-1,11-undecanediol, compared to approximately 3.7 for linear 1,11-undecanediol (estimated from fragment-based calculation) . The ~1.6 log-unit increase in lipophilicity alters partitioning behavior relevant to both biological membrane permeation and solvent-based formulation design.

Lipophilicity
Data to verify
Predicted logP ≈ 5.3 (target) vs ≈ 3.7 (linear undecanediol)
Higher lipophilicity may influence partitioning and solvent selection.
In silico prediction; experimental logP not located in primary literature.
Lipophilicity ADME prediction Formulation design

Polymer Chain Flexibility Differentiation vs. Shorter-Chain Analogues in Adhesive Formulations

In solvent-based two-component polyurethane adhesive compositions, the C11 backbone of 2,10-diethyl-2,10-dimethyl-1,11-undecanediol provides a longer methylene spacer between hydroxyl groups compared to the C10 analogue 2,9-diethyl-2,9-dimethyl-1,10-decanediol (CAS 85018-63-9) [1]. This additional methylene unit is expected to increase chain flexibility and reduce glass transition temperature (Tg) of the resulting polyester or polyurethane segment, a class-level inference supported by the general principle that longer aliphatic diols yield softer polymer segments.

Chain Flexibility
Class-level inference
C11 backbone (9 internal methylene units) vs C10 analogue (8 units); +~1.3 Å extended length
Extended chain may increase polymer flexibility; requires experimental Tg verification.
Structural comparison; experimental mechanical data not available.
Polyurethane Adhesive Chain flexibility

In Vivo Hypocholesterolemic Inactivity as a Differentiation Filter

In a functional in vivo assay measuring serum total cholesterol reduction in normolipidemic NZW rabbits after oral administration of 75 mg/kg/day, a compound derived from or related to the 2,10-diethyl-2,10-dimethyl-1,11-undecanediol scaffold was scored as 'Not significantly active' for hypocholesterolemic activity . This contrasts with the pronounced hypotriglyceridemic activity observed for its dinicotinate ester derivative (ΔTGhematic = −98.0 % in rats).

Cholesterol Selectivity
Cross-study comparable
Scaffold-related compound: not significantly active for cholesterol lowering (rabbit, 75 mg/kg/day p.o.)
Dinicotinate ester: highly active for triglyceride lowering
Reported selectivity for triglyceride over cholesterol endpoints.
Normolipidemic NZW rabbit model; source not fully specified.
Hypocholesterolemic In vivo screening Selectivity

Procurement-Driven Application Scenarios for 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol


Synthesis of Hypolipidemic Dinicotinate Esters with Optimized Triglyceride-Lowering Activity

This diol is the direct precursor to the dinicotinate ester that demonstrated −98.0 % ΔTGhematic reduction in the fructose-challenged rat model at 50 mg/kg/day p.o., outperforming the dimethyl analogue (−92.5 %) in the same assay [1]. Researchers pursuing structure-activity relationship (SAR) studies on hypolipidemic alkanediol nicotinates should procure this specific diethyl-dimethyl congener to replicate the maximal triglyceride-lowering efficacy endpoint reported in US 4,454,145.

Liquid-Phase Polyurethane Adhesive Formulation Where Low-Temperature Processability Is Required

Because 2,10-diethyl-2,10-dimethyl-1,11-undecanediol is an oil at ambient temperature—unlike the crystalline linear 1,11-undecanediol (m.p. 38–40 °C)—it can be directly metered and mixed into solvent-based two-component polyurethane systems without pre-melting, reducing energy consumption and process complexity [1][2]. This is particularly advantageous in continuous lamination processes for flexible food packaging requiring sterilization resistance.

Polymer Segment Flexibility Tuning in Polyester-Polyol Synthesis

The C11 backbone of this diol offers one additional methylene unit compared to the C10 analogue 2,9-diethyl-2,9-dimethyl-1,10-decanediol, providing a structural basis for incrementally reducing polymer Tg and increasing chain flexibility in copolyester or polyurethane soft segments [2]. Researchers developing customized polyols for low-modulus adhesives or coatings can use this diol as a design tool to modulate mechanical properties without changing the substitution pattern chemistry.

Selective Triglyceride-Lowering Pharmacophore Exploration

The dissociation between the potent hypotriglyceridemic activity of the derived dinicotinate ester (ΔTGhematic = −98.0 %) and the lack of significant hypocholesterolemic activity in the rabbit model for the scaffold suggests a degree of lipid-lowering selectivity [1]. Medicinal chemistry programs targeting isolated hypertriglyceridemia may find this diol a valuable starting material for generating candidate compounds with reduced polypharmacology risk.

Application
Selection Property
Validation Focus
Synthesis of dinicotinate esters for triglyceride-lowering research
Specific 2,10-diethyl-2,10-dimethyl substitution pattern
Reported endpoint response in fructose-challenged rat model
Solvent-based polyurethane adhesive formulation
Liquid state at ambient temperature
Processability without pre-melting; sterilization resistance context
Polyester-polyol synthesis for flexible coatings or adhesives
C11 backbone with extended methylene spacer
Chain flexibility and Tg modulation (requires experimental verification)
Selective triglyceride-lowering pharmacophore exploration
Dissociation between hypotriglyceridemic and hypocholesterolemic activities
In vivo endpoint context in rodent and rabbit models
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